molecular formula C16H28O B14160658 9-Hexadecyn-8-one CAS No. 89319-68-6

9-Hexadecyn-8-one

Cat. No.: B14160658
CAS No.: 89319-68-6
M. Wt: 236.39 g/mol
InChI Key: ICHWPPJIXHKMNF-UHFFFAOYSA-N
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Description

9-Hexadecyn-8-one: is an organic compound with the molecular formula C16H28O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexadecyn-8-one typically involves the use of alkyne precursors. One common method is the Sonogashira coupling reaction , which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Hexadecyn-8-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reducing agent used. Hydrogenation with palladium on carbon is a typical method.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the alkyne.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alkynes and alkenes.

Scientific Research Applications

Chemistry: 9-Hexadecyn-8-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its alkyne group can be tagged with fluorescent markers for imaging studies.

Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 9-Hexadecyn-8-one involves its interaction with molecular targets through its alkyne group. The triple bond can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    9-Hexadecyn-1-ol: Another alkyne compound with a hydroxyl group instead of a ketone.

    9-Hexadecen-1-ol: An alkene with a hydroxyl group, lacking the triple bond.

    Hexadecan-1-ol: A saturated alcohol with no double or triple bonds.

Uniqueness: 9-Hexadecyn-8-one is unique due to the presence of both a triple bond and a ketone group. This combination allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers greater reactivity and versatility in synthetic and industrial processes.

Properties

CAS No.

89319-68-6

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadec-9-yn-8-one

InChI

InChI=1S/C16H28O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h3-12,14H2,1-2H3

InChI Key

ICHWPPJIXHKMNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C#CCCCCCC

Origin of Product

United States

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